molecular formula C11H11F3O2 B13981240 1-(3-Trifluoromethoxy-phenyl)-butan-1-one

1-(3-Trifluoromethoxy-phenyl)-butan-1-one

Cat. No.: B13981240
M. Wt: 232.20 g/mol
InChI Key: NODMPLLWIADSCH-UHFFFAOYSA-N
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Description

1-(3-Trifluoromethoxy-phenyl)-butan-1-one is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butanone moiety

Preparation Methods

The synthesis of 1-(3-Trifluoromethoxy-phenyl)-butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-trifluoromethoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to yield the desired ketone. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(3-Trifluoromethoxy-phenyl)-butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Trifluoromethoxy-phenyl)-butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Trifluoromethoxy-phenyl)-butan-1-one involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethoxy group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

1-(3-Trifluoromethoxy-phenyl)-butan-1-one can be compared with other similar compounds, such as:

    1-(4-Trifluoromethoxy-phenyl)-butan-1-one: Differing in the position of the trifluoromethoxy group, which can affect its chemical reactivity and biological activity.

    1-(3-Trifluoromethyl-phenyl)-butan-1-one: The trifluoromethyl group provides different electronic properties compared to the trifluoromethoxy group.

    1-(3-Methoxy-phenyl)-butan-1-one: The methoxy group lacks the fluorine atoms, resulting in different chemical and biological properties. The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]butan-1-one

InChI

InChI=1S/C11H11F3O2/c1-2-4-10(15)8-5-3-6-9(7-8)16-11(12,13)14/h3,5-7H,2,4H2,1H3

InChI Key

NODMPLLWIADSCH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=CC=C1)OC(F)(F)F

Origin of Product

United States

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